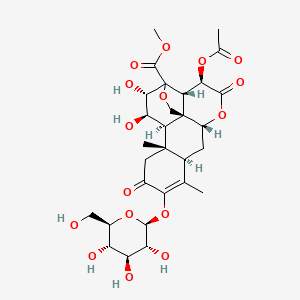

Yadanzioside I

描述

属性

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)44-14)42-10(2)31)23(37)18(36)21(28)27(11,3)6-12(32)19(9)45-25-17(35)16(34)15(33)13(7-30)43-25/h11,13-18,20-23,25,30,33-37H,5-8H2,1-4H3/t11-,13+,14+,15+,16-,17+,18+,20+,21+,22+,23-,25-,27-,28+,29?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXFIBXCQCYPLP-ZYYUOBLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Yadanzioside I: A Technical Guide on its Origin, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I is a naturally occurring quassinoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the origin, isolation, and biological activities of this compound, with a focus on its antiviral and cytotoxic properties. Detailed experimental protocols for its extraction and analysis, alongside quantitative data on its bioactivity, are presented to support further research and development efforts. Furthermore, this document explores the known effects of related compounds on cellular signaling pathways, offering insights into the potential mechanisms of action for this compound.

Origin and Isolation

This compound is a secondary metabolite isolated from the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including malaria and cancer.[3][4] The quassinoids, a class of bitter principles, are the main bioactive constituents of Brucea javanica.[4][5]

Experimental Protocols: Isolation of this compound

1.1. Extraction:

-

Dried and powdered seeds of Brucea javanica are subjected to extraction with methanol (B129727) (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

1.2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions, such as the n-BuOH fraction.

1.3. Chromatographic Purification:

-

The n-BuOH fraction is subjected to various chromatographic techniques for the purification of this compound.

-

Column Chromatography: Initial separation is typically performed on a silica (B1680970) gel column, eluting with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.[6] The elution of this compound would be monitored by UV detection, typically around 220 nm.[6]

Logical Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound, like other quassinoids, is complex and is typically elucidated using a combination of spectroscopic techniques.

Experimental Protocols: Structural Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are essential for determining the carbon skeleton and the nature and position of protons.[7][8]

-

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and to assign the complex polycyclic structure.

2.2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.[9][10]

-

Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which aids in confirming the structure and identifying substructures, such as the sugar moiety and the aglycone.[11][12][13]

Biological Activities

This compound has demonstrated notable biological activities, particularly in the antiviral and cytotoxic domains.

Antiviral Activity

This compound has been reported to exhibit potent antiviral activity against the Tobacco Mosaic Virus (TMV).

Data Presentation: Antiviral Activity of this compound

| Compound | Virus | Assay | IC₅₀ (µM) |

| This compound | Tobacco Mosaic Virus (TMV) | Not Specified | 4.22 |

Experimental Protocols: Antiviral Assay (General)

A common method to assess the anti-TMV activity of a compound is the half-leaf method.[14]

3.1.1. Virus Inoculation:

-

The leaves of a susceptible host plant, such as Nicotiana glutinosa, are mechanically inoculated with a suspension of TMV.

3.1.2. Compound Application:

-

One half of each inoculated leaf is treated with a solution of the test compound (e.g., this compound) at various concentrations, while the other half is treated with a control solution (e.g., solvent only).

3.1.3. Incubation and Lesion Counting:

-

The plants are incubated under controlled conditions to allow for the development of local lesions, which are indicative of viral infection.

-

After a few days, the number of lesions on both halves of the leaves is counted.

3.1.4. Calculation of Inhibition:

-

The percentage of inhibition is calculated by comparing the number of lesions on the treated half of the leaf to the control half.

-

The IC₅₀ value, the concentration of the compound that inhibits lesion formation by 50%, is then determined from a dose-response curve.[15][16]

Experimental Workflow for Anti-TMV Assay:

Caption: Workflow for the anti-TMV half-leaf assay.

Cytotoxic Activity

While specific cytotoxic data for this compound is not extensively documented in publicly available literature, numerous other quassinoids and their glycosides isolated from Brucea javanica have demonstrated significant cytotoxic effects against various cancer cell lines.[5][17][18] This suggests that this compound may also possess cytotoxic properties.

Data Presentation: Cytotoxicity of Related Quassinoids from Brucea javanica

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Bruceene A | MCF-7 | Breast Cancer | 0.182 |

| Bruceene A | MDA-MB-231 | Breast Cancer | 0.238 |

| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 |

| Brusatol | SW1990 | Pancreatic Cancer | 0.10 |

| Bruceine D | PANC-1 | Pancreatic Cancer | 2.53 |

| Bruceine D | SW1990 | Pancreatic Cancer | 5.21 |

| Bruceoside C | KB | Nasopharyngeal Carcinoma | <0.1 µg/ml |

| Bruceoside C | RPMI-7951 | Malignant Melanoma | <0.1 µg/ml |

Experimental Protocols: Cytotoxicity Assay (General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

3.2.1. Cell Seeding:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

3.2.2. Compound Treatment:

-

The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

3.2.3. MTT Addition:

-

After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

3.2.4. Formazan Solubilization and Measurement:

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

3.2.5. Calculation of Cell Viability and IC₅₀:

-

The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.

-

The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated. However, studies on other quassinoids isolated from Brucea javanica provide insights into potential targets. For instance, some quassinoids have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival and inflammation.[4][19] Others have been found to impact the JAK2/STAT3 signaling pathway, which is involved in cell proliferation and differentiation.[20]

Potential Signaling Pathway Inhibition by Quassinoids:

Caption: Potential signaling pathways inhibited by quassinoids.

Further research is warranted to determine if this compound exerts its biological effects through similar mechanisms.

Conclusion

This compound, a quassinoid glycoside from Brucea javanica, represents a promising natural product with demonstrated antiviral activity. While its cytotoxic potential and precise mechanism of action require further investigation, the potent bioactivities of related compounds from the same source highlight its significance for drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and oncology, facilitating continued exploration of this compound and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. uab.edu [uab.edu]

- 10. uab.edu [uab.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. youtube.com [youtube.com]

- 13. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 17. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Seven quassinoids from Fructus Bruceae with cytotoxic effects on pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

The Discovery and Isolation of Yadanzioside I from Brucea javanica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Yadanzioside I, a quassinoid glycoside derived from the seeds of Brucea javanica (L.) Merr. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectral data, and explores its potential biological activities based on current scientific literature.

Introduction

Brucea javanica, a plant belonging to the Simaroubaceae family, has a long history in traditional medicine for treating various ailments, including cancer and viral infections.[1][2] Its therapeutic properties are largely attributed to a class of bitter principles known as quassinoids.[3] Among these, the yadanziosides, a series of quassinoid glycosides, have garnered significant interest for their potent biological activities.

This compound was first reported as part of a group of eight new antileukemic quassinoid glycosides, designated Yadanziosides A-H, isolated from the seeds of Brucea javanica by a team of Japanese researchers in 1984.[3][4] These compounds, including this compound, have demonstrated significant potential in preclinical studies, particularly in the realms of oncology and virology.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of chemical transformations and spectroscopic analyses. While specific quantitative data for the initial isolation of this compound is not extensively detailed in readily available literature, the following tables summarize its known properties and the typical spectral data for quassinoid glycosides of this nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H38O16 | PubChem CID: 99132-95-3 |

| Molecular Weight | 642.6 g/mol | PubChem CID: 99132-95-3 |

| Appearance | Amorphous Powder | General observation for similar compounds |

| Source | Seeds of Brucea javanica | [3] |

Table 2: Representative ¹H and ¹³C NMR Spectral Data for the Aglycone Moiety of a Yadanzioside-type Quassinoid (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 79.2 | 4.63 (d, J=8.0) |

| 2 | 175.3 | - |

| 3 | 121.3 | 5.59 (s) |

| 4 | 136.7 | - |

| 5 | 83.3 | 5.49 (d, J=2.5) |

| 6 | 28.2 | 2.20 (m), 1.60 (m) |

| 7 | 81.5 | 5.42 (dd, J=6.0, 2.5) |

| 8 | 70.4 | 5.13 (d, J=6.0) |

| 9 | 45.1 | 2.71 (m) |

| 10 | 43.5 | - |

| 11 | 80.4 | 6.00 (s) |

| 12 | 76.1 | 4.08 (d, J=1.5) |

| 13 | 48.2 | 2.70 (m) |

| 14 | 51.5 | - |

| 15 | 70.5 | 3.97 (d, J=8.0) |

| 16 | - | - |

| 20 | - | - |

| 21 | - | - |

| C-4 CH₃ | 20.1 | 2.07 (s) |

| C-10 CH₃ | 10.9 | 1.55 (s) |

| C-13 CH₃ | 16.5 | 1.50 (d, J=7.0) |

Data adapted from the spectral analysis of Bruceine M, a related quassinoid from B. javanica.[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+Na]⁺ | 665.2058 | Not explicitly reported | Based on Molecular Formula |

| [M+H]⁺ | 643.2238 | Not explicitly reported | Based on Molecular Formula |

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from the seeds of Brucea javanica, based on established protocols for quassinoid glycosides.[3][5]

Plant Material and Extraction

-

Plant Material: Dried and crushed seeds of Brucea javanica.

-

Defatting: The powdered seeds are first defatted using n-hexane to remove lipids and other nonpolar constituents.

-

Extraction: The defatted material is then extracted exhaustively with methanol (B129727) (MeOH).

-

Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then partitioned between dichloromethane (B109758) (CH₂Cl₂) and water (H₂O). The aqueous layer, containing the polar glycosides, is retained for further purification.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The aqueous extract is subjected to column chromatography on a silica gel support. The column is eluted with a gradient of chloroform-methanol-water (e.g., 7:3:1, lower phase) to separate the components based on polarity.

-

Gel Filtration Chromatography: Fractions containing the yadanziosides are further purified by gel filtration chromatography on a Sephadex LH-20 or similar matrix, using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, esters, and lactones.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophoric groups within the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Potential Antiviral Signaling Pathway

While the specific signaling pathways targeted by this compound have not been extensively studied, quassinoids are known to possess antiviral activities. The following diagram illustrates a plausible, generalized mechanism of action for antiviral quassinoid glycosides.

Biological Activity

This compound, along with other yadanziosides, was initially identified on the basis of its antileukemic activity.[3] Quassinoids from Brucea javanica have also been reported to exhibit a broad spectrum of other biological effects, including antiviral and anti-inflammatory properties.[2][6] The precise mechanism of action for this compound is not yet fully elucidated and remains an area for further investigation. The antiviral activity of related quassinoids has been attributed to the inhibition of viral replication and protein synthesis.[7]

Conclusion

This compound represents a promising natural product from Brucea javanica with potential therapeutic applications. This guide provides a comprehensive overview of the available technical information regarding its discovery and isolation. Further research is warranted to fully elucidate its pharmacological profile and specific molecular targets, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Growth Inhibition and Additive Effect to Antimalarial Drugs of Brucea javanica Extracts on Asexual Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two Novel Quassinoid Glycosides with Antiviral Activity from the Samara of Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

Yadanzioside I: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core molecular properties of Yadanzioside I, a potent anti-tobacco mosaic virus (TMV) quassinoid.[1][2] The information is presented to support research and development activities in virology and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are detailed below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₈O₁₆ | [1][3] |

| Molecular Weight | 642.6 g/mol | [1] |

| CAS Number | 99132-95-3 |

Logical Relationship of Core Properties

The following diagram illustrates the foundational relationship between the molecular formula and the molecular weight, which is a critical aspect for all chemical and biological research involving this compound.

Caption: Relationship between Molecular Formula and Molecular Weight.

References

Yadanzioside I: A Technical Overview of its Antiviral and Antileukemic Properties

CAS Number: 99132-95-3

This technical guide provides an in-depth overview of Yadanzioside I, a quassinoid glycoside isolated from the seeds of Brucea javanica. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₃₈O₁₆ |

| Molecular Weight | 642.6 g/mol |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-(acetyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate |

| Synonyms | Yadanzioside-I |

Biological Activity

This compound has demonstrated significant biological activity, primarily in the areas of antiviral and antileukemic research.

Antiviral Activity

While specific quantitative data for this compound's antiviral activity is limited in publicly available literature, it has been noted for its strong antiviral properties. The primary mechanism of action for many antiviral compounds involves the inhibition of viral entry, replication, or release from host cells.

Antileukemic Activity

This compound has shown cytotoxic effects against various leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | IC₅₀ Value (µg/mL) | Reference |

| HL-60 (Human promyelocytic leukemia) | 25.93 | [1] |

| K562 (Human immortalised myelogenous leukemia) | 10.42 | [1] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in readily available literature. However, based on standard methodologies for assessing antiviral and anticancer activity, the following outlines potential experimental workflows.

Antiviral Assay (General Protocol)

A common method to assess antiviral activity is the plaque reduction assay or a cell viability assay using a virus-infected cell line.

Workflow for a Cell Viability-Based Antiviral Assay:

Cytotoxicity Assay for Anticancer Activity (General Protocol)

The cytotoxic effects of this compound on leukemia cell lines are typically determined using a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay:

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not been definitively elucidated in the available scientific literature. However, studies on the crude extracts of Brucea javanica, the plant source of this compound, have suggested involvement of several key signaling pathways in its anticancer and anti-inflammatory effects. It is plausible that this compound contributes to the overall activity of the extract through modulation of these pathways, although direct evidence is currently lacking.

Potential, yet unconfirmed, signaling pathways that may be influenced by this compound, based on the activity of Brucea javanica extracts, include:

-

JAK/STAT Pathway: This pathway is crucial in regulating immune responses, cell proliferation, and apoptosis.[2][3][4]

-

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to reduced production of pro-inflammatory cytokines.

Below is a hypothetical representation of how a compound like this compound might inhibit the NF-κB signaling pathway, a common mechanism for anti-inflammatory and anticancer agents.

Disclaimer: The signaling pathway diagram presented above is a hypothetical model based on the known mechanisms of similar compounds and the biological activities of Brucea javanica extracts. Further research is required to confirm the direct effect of this compound on the NF-κB pathway or any other signaling cascade.

Conclusion

This compound is a promising natural product with demonstrated antileukemic and potential antiviral activities. While the precise mechanisms of action and a comprehensive set of quantitative data are still under investigation, this guide provides a foundational understanding for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed experimental protocols and signaling pathway involvement.

References

Yadanzioside I: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside I is a quassinoid glycoside isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine for treating a variety of ailments, including cancer, inflammation, and viral infections. This technical guide provides a comprehensive overview of the known biological activities of this compound and structurally related quassinoids. Due to the limited availability of specific data for this compound, this document synthesizes findings from closely related compounds to present a broader understanding of its potential therapeutic applications. The guide details the cytotoxic, anti-inflammatory, and antiviral properties of these compounds, supported by quantitative data, experimental methodologies, and diagrams of implicated signaling pathways.

Introduction

This compound belongs to the quassinoid family, a group of bitter, tetracyclic triterpenoids found in plants of the Simaroubaceae family. It is specifically extracted from the seeds of Brucea javanica (L.) Merr.[1] The complex chemical structure of this compound, with the molecular formula C29H38O16 and a molecular weight of 642.6 g/mol , underpins its diverse biological activities.[1] Research into this compound and its analogs has revealed significant potential in several therapeutic areas, primarily focusing on its anticancer, anti-inflammatory, and antiviral effects. This guide aims to consolidate the available scientific information to facilitate further research and drug development efforts.

Anticancer Activity

Quassinoids from Brucea javanica, including compounds structurally similar to this compound, have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the modulation of key signaling pathways that regulate cell proliferation and survival.

Quantitative Data

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Yadanziolide A | HepG2 | Hepatocellular Carcinoma | ≥ 0.1 | [1] |

| Yadanziolide A | LM-3 | Hepatocellular Carcinoma | ≥ 0.1 | [1] |

| Brusatol | HCT-116 | Colorectal Cancer | Value not specified | |

| Brusatol | HT29 | Colorectal Cancer | Value not specified | |

| Bruceine A | P-388 | Lymphocytic Leukemia | Value not specified | |

| Bruceine B | P-388 | Lymphocytic Leukemia | Value not specified | |

| Bruceine C | P-388 | Lymphocytic Leukemia | Value not specified |

Note: Specific IC50 values for some compounds were not explicitly stated in the reviewed literature but were described as having potent activity.

Signaling Pathways in Anticancer Activity

The anticancer effects of Brucea javanica quassinoids are mediated through the modulation of several critical signaling pathways. Yadanziolide A, for instance, has been shown to induce apoptosis by inhibiting the JAK/STAT pathway.[1] Furthermore, the induction of apoptosis is a common mechanism, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Experimental Protocols

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Anti-inflammatory Activity

Several quassinoids from Brucea javanica have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Data

The following table presents the anti-inflammatory activity of a related compound, Jaceosidin, as an example of the potential of natural products to inhibit inflammatory markers. Specific data for this compound is currently unavailable.

| Compound | Assay | Target | IC50 (µM) | Reference |

| Jaceosidin | TBARS Assay | Cu²⁺-mediated LDL oxidation | 10.2 | [2] |

Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quassinoids may exert their anti-inflammatory effects by inhibiting this pathway.

Experimental Protocols

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance at 540 nm is measured after 10 minutes of incubation at room temperature.

-

NO Concentration Calculation: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Antiviral Activity

This compound has been reported to possess strong antiviral activity.[1] While specific details are limited, the general antiviral properties of quassinoids from Brucea javanica have been noted against various viruses.

Quantitative Data

Specific EC50 values for this compound against particular viruses are not well-documented in publicly available literature. The table below presents data for other plant-derived compounds to illustrate the metrics used in antiviral testing.

| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |

| Apigenin | Poliovirus type 2 (PV-2) | Vero | 12.2 ± 3.3 µM | |

| Baccharis gaudichaudiana extract | PV-2 | Vero | 3.1 |

Note: This data is for illustrative purposes and does not represent the activity of this compound.

Experimental Protocols

-

Cell Monolayer: A confluent monolayer of host cells is prepared in 6-well plates.

-

Virus Infection: The cells are infected with a known titer of the virus for 1-2 hours.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

-

Incubation: The plates are incubated until viral plaques are visible.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

EC50 Calculation: The number of plaques is counted, and the effective concentration 50% (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Conclusion

This compound and related quassinoids from Brucea javanica represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antiviral activities warrant further investigation. While specific data for this compound is limited, the collective evidence from its analogs suggests that it likely acts through the modulation of critical cellular signaling pathways, such as JAK/STAT and NF-κB, and by inducing apoptosis in diseased cells. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this area. Future studies should focus on elucidating the precise mechanisms of action of this compound, determining its in vivo efficacy and safety profile, and exploring its potential for clinical development.

References

Yadanzioside I: A Technical Whitepaper on its Antiviral Potential

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the current knowledge of the antiviral properties of Yadanzioside I, details relevant experimental methodologies for antiviral screening, and describes key signaling pathways implicated in the host antiviral response.

Executive Summary

This compound, a quassinoid compound isolated from Brucea javanica, has demonstrated potent in vitro activity against the Tobacco Mosaic Virus (TMV), a plant pathogen.[1] While this finding suggests potential antiviral capabilities, there is currently a significant gap in the scientific literature regarding its efficacy against human and animal viruses. This whitepaper will summarize the known antiviral data for this compound, provide a comprehensive guide to the experimental protocols that would be necessary to evaluate its broader antiviral potential, and detail the key signaling pathways that are often modulated during viral infection and represent potential targets for antiviral therapeutics.

Antiviral Activity of this compound: Quantitative Data

To date, the only publicly available quantitative data on the antiviral activity of this compound is its inhibitory effect on the Tobacco Mosaic Virus.

| Compound | Virus | Assay Type | Efficacy Metric | Value |

| This compound | Tobacco Mosaic Virus (TMV) | Not Specified | IC₅₀ | 4.22 µM[1] |

Note: The lack of further data highlights a critical area for future research to determine the translational potential of this compound as a therapeutic agent for human or animal viral diseases.

Experimental Protocols for Antiviral Activity Assessment

To thoroughly investigate the antiviral properties of a compound like this compound against a range of clinically relevant viruses, a tiered approach of in vitro assays is typically employed.

Cytotoxicity Assays

Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cells used for viral culture. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.

Methodology: MTT Assay

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

In Vitro Antiviral Efficacy Assays

Several assays can be used to determine the ability of this compound to inhibit viral replication.

This is a classic and highly quantitative method to determine the effect of a compound on the production of infectious virus particles.

Methodology:

-

Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or lysed cells, will appear as clear zones against a stained background of healthy cells.

-

Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This assay measures the total amount of infectious virus produced in the presence of the compound.

Methodology:

-

Cell Infection and Treatment: Infect susceptible cells with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

-

Incubation: Incubate the infected cells for one full viral replication cycle.

-

Virus Harvesting: Collect the cell supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.

-

Virus Tittering: Determine the titer of the harvested virus using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

-

Data Analysis: Calculate the IC₅₀, which is the concentration of the compound that reduces the viral yield by 50% compared to the virus control.

Mechanism of Action Assays

Once antiviral activity is confirmed, further experiments are needed to elucidate the mechanism of action.

Methodology: Time-of-Addition Assay

-

Experimental Setup: Design experiments where this compound is added at different stages of the viral life cycle:

-

Pre-treatment of cells: Add the compound to cells before infection to assess effects on viral entry.

-

Co-treatment: Add the compound along with the virus during infection.

-

Post-treatment: Add the compound at various time points after infection to determine if it affects post-entry steps like replication, assembly, or egress.

-

-

Analysis: After the incubation period, measure the viral yield or plaque formation as described above. The stage at which the compound shows the most significant inhibition indicates its likely target in the viral life cycle.

Key Signaling Pathways in Antiviral Response

Viral infections trigger a complex interplay of intracellular signaling pathways that are crucial for the host's innate immune response. Antiviral compounds may exert their effects by modulating these pathways.

RIG-I-like Receptor (RLR) Signaling Pathway

The RIG-I-like receptors (RLRs), including RIG-I and MDA5, are cytosolic sensors that detect viral RNA.[2][3][4] Activation of this pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for establishing an antiviral state.

Pathway Overview:

-

Viral RNA Recognition: RIG-I or MDA5 recognizes viral RNA in the cytoplasm.

-

Conformational Change: Upon binding to viral RNA, the RLRs undergo a conformational change.

-

MAVS Activation: The activated RLRs interact with the mitochondrial antiviral-signaling protein (MAVS).

-

Downstream Signaling: MAVS acts as a scaffold to recruit and activate downstream signaling molecules, including TRAF proteins and kinases like TBK1 and IKKε.

-

Transcription Factor Activation: These kinases phosphorylate and activate the transcription factors IRF3/7 and NF-κB.

-

Gene Expression: Activated IRF3/7 and NF-κB translocate to the nucleus to induce the expression of type I IFNs and pro-inflammatory cytokines.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a central transcription factor in the inflammatory response and is activated by various viral infections.

Pathway Overview:

-

Stimulation: Viral components can activate upstream kinases, primarily the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.

-

NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and other immune mediators.

Visualizations

Caption: General workflow for in vitro antiviral drug screening.

Caption: Simplified RIG-I-like receptor signaling pathway.

Caption: Canonical NF-κB signaling pathway in viral infection.

Conclusion and Future Directions

This compound has demonstrated a potent inhibitory effect against the Tobacco Mosaic Virus, establishing it as a compound with antiviral properties. However, its therapeutic potential for human and animal health remains unexplored. A systematic evaluation of this compound against a broad spectrum of clinically relevant viruses is warranted. The experimental protocols and signaling pathways detailed in this whitepaper provide a roadmap for such investigations. Future research should focus on:

-

Broad-spectrum antiviral screening: Testing this compound against a panel of RNA and DNA viruses.

-

In vivo efficacy and toxicity studies: Evaluating the compound's performance in animal models of viral infection.

-

Mechanism of action studies: Elucidating the precise molecular targets of this compound, including its effects on host signaling pathways like RIG-I and NF-κB.

Such studies are essential to determine if the antiviral activity of this compound can be translated into novel therapeutic interventions for viral diseases.

References

- 1. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5 [frontiersin.org]

- 4. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

Antileukemic Effects of Quassinoids from Brucea javanica: A Technical Overview Focused on Brusatol as a Surrogate for Yadanzioside I

Disclaimer: Direct research on the antileukemic effects of Yadanzioside I is limited in publicly available literature. This document provides a comprehensive technical guide on the antileukemic properties of brusatol (B1667952), a structurally related and extensively studied quassinoid isolated from the same plant, Brucea javanica. The mechanisms and effects described herein for brusatol are presented as a scientific surrogate to infer the potential activities of this compound.

Introduction

Leukemia, a group of hematological malignancies characterized by the aberrant proliferation of blood cells, remains a significant challenge in oncology. The quest for novel therapeutic agents with improved efficacy and reduced toxicity is ongoing. Natural products have historically been a rich source of anticancer compounds. Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, produces a class of tetracyclic triterpenoids known as quassinoids. Several of these compounds, including brusatol and various yadanziosides, have demonstrated potent cytotoxic and antineoplastic activities.[1] This technical guide focuses on the antileukemic effects of these quassinoids, with a detailed examination of brusatol as a representative compound. Brusatol has been shown to exert its antileukemic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][3]

Core Mechanisms of Antileukemic Action

Brusatol, a major bioactive quassinoid from Brucea javanica, has been demonstrated to possess potent antileukemic properties through a variety of mechanisms.[3] Its multifaceted approach to inhibiting leukemia cell proliferation and survival makes it a compound of significant interest. The primary mechanisms of action identified include the inhibition of the Nrf2 and STAT3 signaling pathways, leading to increased oxidative stress and apoptosis.

Inhibition of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant proteins.[4] In many cancer cells, including leukemia, the Nrf2 pathway is constitutively active, contributing to chemoresistance. Brusatol is a potent and specific inhibitor of the Nrf2 pathway. It enhances the ubiquitination and subsequent degradation of Nrf2, leading to a reduction in its protein levels. This inhibition of Nrf2 results in the downregulation of its downstream antioxidant genes, thereby increasing the intracellular levels of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, which in turn triggers DNA damage and apoptosis in leukemia cells.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of cancers, including leukemia. Constitutive STAT3 signaling promotes cancer cell proliferation, survival, and angiogenesis. Brusatol has been identified as a blocker of the STAT3 signaling pathway. It inhibits the phosphorylation of STAT3 at Tyr-705 by upstream kinases such as JAK1, JAK2, and Src. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin. The suppression of the STAT3 pathway by brusatol leads to the induction of apoptosis in leukemia cells.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of the Nrf2 and STAT3 pathways by brusatol culminates in the induction of apoptosis, or programmed cell death, in leukemia cells. This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation. Brusatol-induced apoptosis is mediated by the mitochondrial pathway, as evidenced by the disruption of the mitochondrial membrane potential. In addition to inducing apoptosis, brusatol also causes cell cycle arrest, primarily at the G0/G1 phase, in various leukemia cell lines. This cytostatic effect contributes to its overall antileukemic activity by halting the proliferation of cancer cells.

Quantitative Data on Antileukemic Activity

The cytotoxic and antiproliferative effects of brusatol have been quantified in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Leukemia Type | IC50 (µM) | Assay Duration (h) | Reference |

| NB4 | Acute Promyelocytic Leukemia (APL) | 0.03 | Not Specified | |

| BV173 | B-cell Precursor Leukemia | 0.01 | Not Specified | |

| SUPB13 | B-cell Precursor Leukemia | 0.04 | Not Specified | |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.002 (2 nM) | 72 | |

| CEM | T-cell Acute Lymphoblastic Leukemia | 0.008 (8 nM) | 72 | |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.008 (8 nM) | 72 | |

| THP-1 | Acute Monocytic Leukemia | Varies with chemo | 48 | |

| U937 | Histiocytic Lymphoma | Not Specified | - | |

| HL-60 | Acute Promyelocytic Leukemia (APL) | Not Specified | - | |

| K562 | Chronic Myelogenous Leukemia (CML) | Not Specified | - | |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | Not Specified | - |

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section outlines the general methodologies used in the cited research to evaluate the antileukemic effects of brusatol.

Cell Culture

Leukemia cell lines (e.g., KOPN-8, CEM, MOLT-4, THP-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity Assay (Resazurin or MTT Assay)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Leukemia cells are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of brusatol for specified time periods (e.g., 24, 48, 72 hours).

-

Resazurin or MTT reagent is added to each well and incubated.

-

The absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Apoptosis Assay (Annexin V/7-AAD Staining)

-

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) using Annexin V and identifies necrotic cells using the viability dye 7-AAD.

-

Procedure:

-

Cells are treated with brusatol at various concentrations.

-

After incubation, cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7-AAD.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the analysis of cell cycle distribution.

-

Procedure:

-

Leukemia cells are treated with brusatol.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase A and stained with PI.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample.

-

Procedure:

-

Cells are treated with brusatol and then lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, p-STAT3, STAT3, Bcl-2, caspases, PARP, β-actin).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure:

-

Cells are treated with brusatol.

-

Cells are then incubated with DCFH-DA.

-

The fluorescence intensity of DCF is measured by flow cytometry or a fluorescence microplate reader.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the in vivo efficacy of a compound, human leukemia cells are implanted into immunodeficient mice.

-

Procedure:

-

Human leukemia cells (e.g., A549, though not a leukemia line, this is a general protocol) are injected subcutaneously or intravenously into nude mice.

-

Once tumors are established, mice are treated with brusatol, a chemotherapeutic agent (e.g., cisplatin), or a combination of both via intraperitoneal injection.

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, tumors are excised, and tissues may be analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

-

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by brusatol in leukemia cells and the experimental workflow for assessing its antileukemic effects.

Caption: Brusatol's dual inhibition of Nrf2 and STAT3 pathways.

Caption: Workflow for evaluating antileukemic effects.

Conclusion

The quassinoid brusatol, isolated from Brucea javanica, demonstrates significant antileukemic activity through a multi-targeted approach. Its ability to inhibit the pro-survival and chemoresistant Nrf2 and STAT3 signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. The induction of overwhelming oxidative stress and the suppression of anti-apoptotic gene expression converge to trigger apoptosis and cell cycle arrest in leukemia cells. While direct data on this compound is sparse, the comprehensive evidence for the potent antileukemic effects of the structurally similar compound brusatol provides a strong rationale for investigating other quassinoids from Brucea javanica as potential novel therapeutics for leukemia. Future research should focus on elucidating the specific activities of this compound and other related compounds to fully understand their therapeutic potential.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanism of Yadanzioside I: An In-Depth Technical Guide

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific anti-inflammatory mechanisms of Yadanzioside I. While its source, the medicinal plant Brucea javanica, is recognized for its anti-inflammatory properties, detailed experimental data focusing on this compound remains elusive. This technical guide synthesizes the known anti-inflammatory activities of Brucea javanica and its other constituents to provide a potential framework for the uninvestigated mechanisms of this compound, highlighting the urgent need for further research.

Introduction to this compound and Brucea javanica

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments, including inflammation-related conditions.[1][2] Pharmacological studies on Brucea javanica have demonstrated its anti-inflammatory, anti-tumor, and anti-malarial activities.[1][2][3] These properties are attributed to a variety of chemical constituents, including quassinoids, alkaloids, and flavonoids.[2][4] While the crude extracts and some specific compounds from Brucea javanica have been investigated for their anti-inflammatory effects, a detailed mechanistic understanding of this compound is currently not available in the public domain.

Postulated Anti-Inflammatory Mechanisms Based on Brucea javanica Studies

Based on the known anti-inflammatory effects of Brucea javanica extracts and other isolated compounds, the following mechanisms are postulated for this compound and warrant direct investigation.

Inhibition of Pro-Inflammatory Mediators

Inflammation is characterized by the overproduction of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[4] Studies on Brucea javanica extracts and compounds like Brusatol have shown significant inhibition of these mediators.[4]

Key Areas for this compound Investigation:

-

Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation, extracts of Brucea javanica have been shown to inhibit NO production.[4] It is crucial to quantify the inhibitory effect of this compound on NO production in this cell line.

-

Pro-Inflammatory Cytokines: The expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of the inflammatory response.[4] Research on Brucea javanica indicates a reduction in these cytokines.[4] The effect of this compound on the production and gene expression of these cytokines needs to be determined.

Modulation of Key Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation.[4]

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of genes involved in immunity and inflammation.[5] Upon activation by stimuli like LPS, the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5] Brucea javanica has been reported to block the NF-κB signaling pathway.[4] Future studies should investigate if this compound can inhibit the phosphorylation and degradation of IκBα and prevent the nuclear translocation of NF-κB p65.

-

MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators.[6][7] The activation (phosphorylation) of these kinases is a key step in the inflammatory cascade. It is important to examine the effect of this compound on the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages.

Proposed Experimental Protocols for Investigating this compound

To elucidate the anti-inflammatory mechanism of this compound, the following detailed experimental protocols are proposed:

In Vitro Studies

Cell Culture and Treatment: RAW 264.7 macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be pre-treated with various concentrations of this compound for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant would be measured using the Griess reagent assay.[8][9]

Pro-Inflammatory Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants would be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis for NF-κB and MAPK Pathways: Cell lysates would be prepared, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be probed with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, and ERK, followed by HRP-conjugated secondary antibodies. Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

Carrageenan-Induced Paw Edema Model: This is a standard acute inflammation model.[10][11] Male Wistar rats would be divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and this compound treatment groups at various doses. Paw edema would be induced by subplantar injection of 1% carrageenan. Paw volume would be measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema would be calculated.

Data Presentation (Hypothetical)

While no specific data for this compound is available, the following tables illustrate how the quantitative data from the proposed experiments could be structured.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |

| Control | - | X ± SD | - |

| LPS (1 µg/mL) | - | Y ± SD | - |

| LPS + this compound | 1 | A ± SD | % |

| LPS + this compound | 5 | B ± SD | % |

| LPS + this compound | 10 | C ± SD | % |

| LPS + Positive Control | - | D ± SD | % |

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | X1 ± SD | Y1 ± SD | Z1 ± SD |

| LPS (1 µg/mL) | - | X2 ± SD | Y2 ± SD | Z2 ± SD |

| LPS + this compound | 1 | A1 ± SD | B1 ± SD | C1 ± SD |

| LPS + this compound | 5 | A2 ± SD | B2 ± SD | C2 ± SD |

| LPS + this compound | 10 | A3 ± SD | B3 ± SD | C3 ± SD |

| LPS + Positive Control | - | D1 ± SD | E1 ± SD | F1 ± SD |

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition |

| Control | - | X ± SD | - |

| Carrageenan | - | Y ± SD | - |

| Carrageenan + this compound | 10 | A ± SD | % |

| Carrageenan + this compound | 20 | B ± SD | % |

| Carrageenan + this compound | 40 | C ± SD | % |

| Carrageenan + Indomethacin | 10 | D ± SD | % |

Visualizations of Key Signaling Pathways and Workflows

To visualize the potential mechanisms and experimental designs, the following diagrams are provided in DOT language.

Caption: Postulated inhibitory effects of this compound on MAPK and NF-κB signaling pathways.

References

- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. ijpsm.com [ijpsm.com]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous measurement of ERK, p38, and JNK MAP kinase cascades in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Yadanzioside I: A Promising Quassinoid for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Yadanzioside I is a member of the quassinoid family, a group of structurally complex and biologically active natural products isolated from plants of the Simaroubaceae family. The primary source of Yadanziosides, including this compound, is Brucea javanica (L.) Merr., a plant with a long history of use in traditional Chinese medicine for treating various ailments, including cancer and inflammatory diseases.[1][2] The potent pharmacological activities of quassinoids have positioned them as compelling candidates for modern drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound and related quassinoids, with a focus on their potential as therapeutic agents. While specific data for this compound is limited in publicly available literature, this guide will draw upon the broader understanding of Yadanziosides and closely related compounds from Brucea javanica to highlight its potential.

Chemical Structure and Properties

Yadanziosides are characterized by a highly oxygenated and rearranged triterpenoid (B12794562) skeleton. The intricate stereochemistry and diverse functional groups of these molecules contribute to their potent biological activities. While the precise structure of this compound is not widely detailed in readily available literature, a related compound, deacetyl-yadanzioside I, has been identified, suggesting a core structure that can be modified.[3] The general structure of Yadanziosides consists of a picrasane-type skeleton, often featuring ester side chains that are crucial for their bioactivity.

Pharmacological Activities

Quassinoids from Brucea javanica are renowned for their significant anti-cancer and anti-inflammatory properties.[1][4] While specific studies on this compound are scarce, research on other Yadanziosides and related compounds from the same plant provides valuable insights into its potential therapeutic applications.

Anti-Cancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of Brucea javanica extracts and its isolated quassinoids against a variety of cancer cell lines.[2][4] Compounds such as brusatol (B1667952) and bruceine D have been extensively studied and shown to inhibit cancer cell proliferation and induce apoptosis.[1] The anticancer activity of these compounds is often attributed to the inhibition of protein synthesis and the modulation of key signaling pathways involved in cancer progression.

A study on javanicosides B, I, J, K, and L, which are structurally related to Yadanziosides, revealed marked cytotoxic effects against P-388 murine leukemia cells, with IC50 values ranging from 0.68 to 0.77 µmol/L.[3] Another report indicated that the IC50 values for brusatol, bruceine B, D, and yadanziolide A against the SW480 cell line ranged from 0.1 to 28.5 μmol/L.[4]

| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference |

| Javanicosides B, I, J, K, and L | P-388 | 0.68 - 0.77 µmol/L | [3] |

| Brusatol, Bruceine B, D, Yadanziolide A | SW480 | 0.1 - 28.5 µmol/L | [4] |

| Ethanol, Petroleum ether, Ethyl acetate, and n-butanol extracts of B. javanica | A549 | 0.02 - 17.47 µg/mL | [3] |

Table 1: Reported Anti-Cancer Activity of Quassinoids and Extracts from Brucea javanica

Anti-Inflammatory Activity

Brucea javanica has been traditionally used to treat inflammatory conditions. Modern pharmacological studies have validated these uses, demonstrating the anti-inflammatory effects of its extracts and isolated quassinoids.[1] The anti-inflammatory mechanisms are believed to involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways. For instance, quassinoids have been shown to possess potent anticomplement activity, which is a key component of the inflammatory response.[5]

Mechanism of Action & Signaling Pathways

The precise molecular mechanisms of action for this compound have not been elucidated. However, studies on other quassinoids from Brucea javanica suggest several potential pathways. A prominent mechanism is the inhibition of protein synthesis, which disproportionately affects rapidly dividing cancer cells.[6]

Furthermore, quassinoids have been shown to modulate critical signaling pathways involved in cell survival, proliferation, and inflammation. For example, brusatol and bruceine D have been reported to exert their anti-tumor effects through multiple signaling pathways.[1] A generalized representation of a potential signaling pathway influenced by quassinoids from Brucea javanica is depicted below.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on studies of other quassinoids, the following general methodologies can be applied to assess its biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, P-388, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite (B80452) Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Conclusion and Future Directions

This compound, as a member of the quassinoid family from Brucea javanica, holds significant promise for drug discovery, particularly in the areas of oncology and inflammatory diseases. While direct experimental data on this compound is currently limited, the well-documented potent biological activities of its structural analogs strongly suggest its therapeutic potential. Future research should focus on the isolation and complete structural elucidation of this compound, followed by comprehensive pharmacological and toxicological profiling. In-depth mechanistic studies are crucial to identify its specific molecular targets and signaling pathways. The development of efficient synthetic or semi-synthetic routes to produce this compound and its derivatives will be essential for advancing this promising natural product towards clinical applications.

References

- 1. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications [mdpi.com]

- 5. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Yadanzioside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside I is a member of the quassinoid family, a group of structurally complex natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica.[1][2][3] Quassinoids have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antimalarial, and particularly, anticancer properties.[1][4] this compound, as a representative of this class, is a promising candidate for investigation in drug discovery and development, especially in the field of oncology.

These application notes provide a generalized framework of experimental protocols for researchers initiating studies on this compound. The methodologies outlined below are based on standard practices for the evaluation of novel bioactive compounds and are intended to serve as a starting point for more specific, data-driven experimental design.

General Guidelines for Handling this compound

-